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molecular formula C6H2ClN3O2 B1338257 6-Chloro-2-cyano-3-nitropyridine CAS No. 93683-65-9

6-Chloro-2-cyano-3-nitropyridine

Cat. No. B1338257
M. Wt: 183.55 g/mol
InChI Key: XVIHGTRTKQZJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664230B2

Procedure details

To a solution of 2,6-dichloro-3-nitropyridine (6.00 g, 31.1 mmol) in NMP (23.0 mL) was added copper(I) cyanide (3.06 g, 34.2 mmol) at room temperature. After stirred for 40 min at 180° C., the reaction mixture was cooled to room temperature, and then poured into ice water. After stirring for 10 min, the mixture was extracted with EtOAc, washed with brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1) to give 6-chloro-3-nitropicolinonitrile (2.54 g, 44%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.79 (1H, d, J=8.4 Hz), 8.58 (1H, d, J=8.4 Hz).
Quantity
6 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
3.06 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([Cl:11])[N:3]=1.[Cu][C:13]#[N:14]>CN1C(=O)CCC1>[Cl:11][C:4]1[N:3]=[C:2]([C:13]#[N:14])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
copper(I) cyanide
Quantity
3.06 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
23 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
After stirred for 40 min at 180° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
After stirring for 10 min
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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